![molecular formula C17H26N2O2 B7533711 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B7533711.png)
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide is an organic compound with a complex structure that includes a cyclohexylamino group and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the reaction of cyclohexylamine with 2-(4-methoxyphenyl)ethylamine in the presence of acetic anhydride. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to 50°C
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted amides or ethers
Aplicaciones Científicas De Investigación
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new analgesics or anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include:
Enzyme inhibition: Blocking the activity of enzymes involved in pain or inflammation.
Receptor binding: Modulating the activity of receptors in the nervous system.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(cyclohexylamino)-2-oxoethyl-3-(4-methoxyphenyl)acrylic acid
- 2-methoxyphenyl isocyanate
Uniqueness
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propiedades
IUPAC Name |
2-(cyclohexylamino)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-21-16-9-7-14(8-10-16)11-12-18-17(20)13-19-15-5-3-2-4-6-15/h7-10,15,19H,2-6,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVJRGDDEQZJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
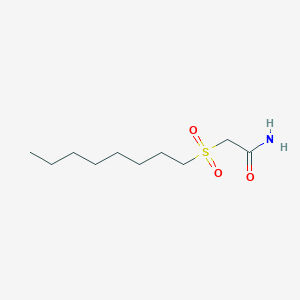
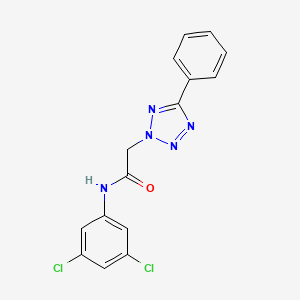
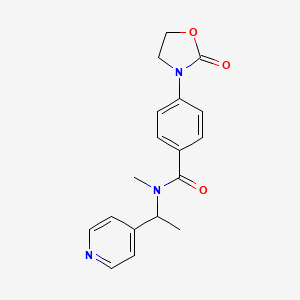
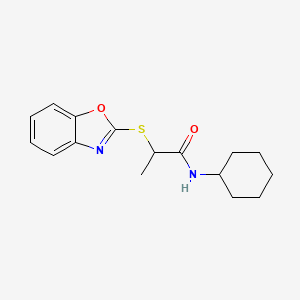
![1-[Cyclohexyl(ethyl)amino]-3-[(4-methoxyphenyl)methoxy]propan-2-ol](/img/structure/B7533663.png)
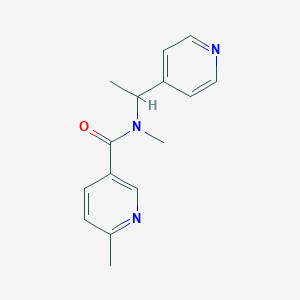
![2-[(3,4-dimethylphenyl)sulfonyl-methylamino]-N-methyl-N-(1-pyridin-4-ylethyl)acetamide](/img/structure/B7533691.png)
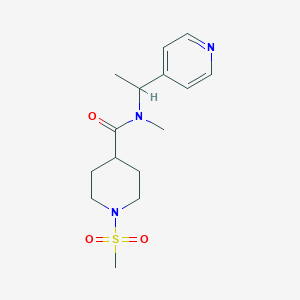
![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)
![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)
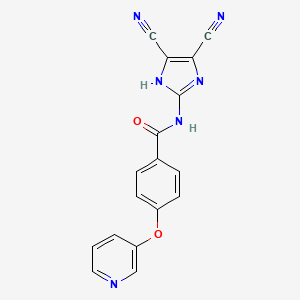
![1-[2-(4-Fluorophenyl)-6-phenylmorpholin-4-yl]ethanone](/img/structure/B7533738.png)
![5-Cyano-6-[2-(cyclopropylamino)-2-oxoethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B7533745.png)
![N-[3-(methylamino)-3-oxopropyl]-4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzamide](/img/structure/B7533748.png)
